2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate
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Overview
Description
2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is a complex organic compound with significant potential in various scientific fields This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate typically involves multiple steps:
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Formation of the Sulfamoyl Intermediate: : The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with aniline to form 2-chlorophenylsulfonamide. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
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Amination: : The next step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction where the sulfamoyl intermediate is reacted with ammonia or an amine under controlled conditions.
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Sulfurylation: : The final step involves the introduction of the sulfurofluoridate group. This can be done by reacting the aminated intermediate with sulfuryl fluoride (SO2F2) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The amino group in 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
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Reduction: : The compound can be reduced to form various derivatives. For example, the sulfamoyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For instance, it can be replaced with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Sulfonamide derivatives
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological research, this compound can be used to study the effects of sulfamoyl and sulfurofluoridate groups on biological systems
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its ability to undergo various chemical reactions makes it a candidate for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The sulfurofluoridate group can interact with nucleophilic sites in biological molecules, leading to the formation of stable adducts that can alter the function of these molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfonate
- 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfate
- 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfonamide
Uniqueness
Compared to similar compounds, 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group. This group imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable adducts with biological molecules. These properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
2411289-08-0 |
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Molecular Formula |
C12H10ClFN2O5S2 |
Molecular Weight |
380.8 |
Purity |
95 |
Origin of Product |
United States |
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